Methyl4-hydroxyisoxazole-3-carboxylate

Description

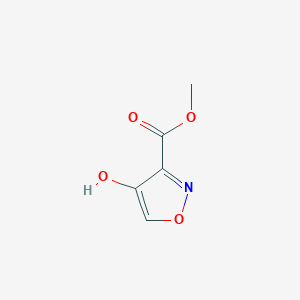

Methyl 4-hydroxyisoxazole-3-carboxylate is an isoxazole derivative characterized by a hydroxyl group at position 4 and a methyl ester at position 3 of the heterocyclic ring. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, often modified to enhance pharmacological or material properties.

Properties

Molecular Formula |

C5H5NO4 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

methyl 4-hydroxy-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C5H5NO4/c1-9-5(8)4-3(7)2-10-6-4/h2,7H,1H3 |

InChI Key |

OHHYBTSQASUGRL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NOC=C1O |

Origin of Product |

United States |

Preparation Methods

Bromination of Dimethyl Fumarate

The bromination of dimethyl fumarate under continuous photoflow conditions represents a modern approach to synthesizing isoxazole precursors. In this method, dimethyl fumarate undergoes radical bromination at elevated temperatures (70–90°C) in the presence of N-bromosuccinimide (NBS) and a photoinitiator. The reaction proceeds via a radical chain mechanism, yielding dibrominated intermediates with high regioselectivity. The use of microreactor technology minimizes thermal decomposition risks, a critical consideration given the exothermic nature of bromination.

Cyclocondensation with Hydroxyurea

The dibrominated intermediate is subsequently treated with hydroxyurea in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C. This step facilitates the formation of the isoxazole ring through nucleophilic displacement of bromine atoms by the hydroxylamine moiety. The methyl ester group remains intact under these conditions, directing substitution to the C-4 position. Yields for this two-step sequence range from 65% to 75% on a kilogram scale, with purity exceeding 95% after recrystallization.

Table 1: Optimization Parameters for Photoflow Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reactor Temperature | 70–80°C | Maximizes conversion while minimizing side products |

| NBS Equivalents | 2.1–2.3 eq | Ensures complete dibromination |

| Hydroxyurea Stoichiometry | 1.05 eq | Prevents over-cyclization |

Cyclocondensation of β-Keto Esters with Hydroxylamine

Substrate Design and Reactivity

Traditional isoxazole synthesis employs β-keto esters as starting materials. For methyl 4-hydroxyisoxazole-3-carboxylate, methyl 3-oxo-3-(prop-1-en-2-yl)propanoate undergoes cyclocondensation with hydroxylamine hydrochloride in ethanol-water mixtures. The reaction proceeds via initial formation of an oxime intermediate, followed by acid-catalyzed cyclization at 50–60°C. This method provides moderate yields (50–60%) but requires stringent pH control to prevent ester hydrolysis.

Solvent and Catalytic Effects

The choice of solvent significantly influences reaction kinetics. Polar protic solvents like methanol enhance oxime formation rates but increase competing hydrolysis pathways. Recent studies demonstrate that adding sodium acetate (1.2 eq) as a buffer improves yield by maintaining pH 4–5 during cyclization. Catalytic amounts of gold(I) complexes (0.5 mol%) have also been explored, accelerating ring closure through π-activation of the enone system.

Adaptation of Leflunomide Synthesis Methodology

Ethoxy Methylene Intermediate Formation

Patent literature describing leflunomide synthesis provides insights into isoxazole functionalization. Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetate. While this intermediate typically yields 5-methylisoxazole derivatives, substituting methylacetoacetate and modifying reaction temperatures (90–95°C) redirects substitution to the C-3 position.

Hydroxylamine Cyclization and Esterification

The ethoxy methylene intermediate is treated with hydroxylamine sulfate at −5°C to 0°C to form the isoxazole nucleus. Subsequent hydrolysis with concentrated HCl (12 M) at reflux liberates the carboxylic acid, which undergoes methyl esterification via Fischer-Speier conditions (methanol, H2SO4). This four-step sequence achieves an overall yield of 42–48%, with final purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Photoflow Bromination | 65–75 | ≥95 | High | Low (controlled exotherms) |

| β-Keto Cyclocondensation | 50–60 | 85–90 | Moderate | Moderate (pH-sensitive) |

| Leflunomide Adaptation | 42–48 | 90–92 | Low | High (SOCl2 use) |

Purification and Isolation Techniques

Crystallization Optimization

Crude methyl 4-hydroxyisoxazole-3-carboxylate often contains residual acetic acid and polymeric byproducts. A toluene-acetic acid (3:1 v/v) solvent system enables selective crystallization at −20°C, increasing purity to 98–99%. The dual-solvent approach exploits differential solubility of the target compound versus impurities.

Chromatographic Methods

For lab-scale preparations, reverse-phase chromatography (C18 column, acetonitrile-water gradient) resolves positional isomers. However, this method proves cost-prohibitive for industrial applications, favoring instead continuous crystallization platforms.

Chemical Reactions Analysis

Types of Reactions: Methyl4-hydroxyisoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization can produce isoxazoles .

Common Reagents and Conditions: Common reagents used in the synthesis of isoxazoles include n-BuLi, molecular iodine, hydroxylamine, and CuCl. Reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed: The major products formed from these reactions are typically 3-substituted and 3,5-disubstituted isoxazoles, which can be synthesized in good yields under mild conditions .

Scientific Research Applications

Methyl4-hydroxyisoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, isoxazoles are known for their antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . Additionally, isoxazoles have applications in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl4-hydroxyisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit enzymes such as L-lactate dehydrogenase, which plays a role in various biological processes . The exact mechanism of action may vary depending on the specific isoxazole derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-hydroxyisoxazole-3-carboxylate (hypothetical structure) with analogous isoxazole derivatives documented in the evidence. Key differences in substituents, molecular properties, and functional behavior are highlighted.

Substituent Position and Functional Group Effects

Key Observations :

- Hydrogen Bonding: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate and the hypothetical Methyl 4-hydroxyisoxazole-3-carboxylate both feature hydrogen-bonding groups (amino/hydroxyl), which enhance crystal packing and stability.

- Ester Group Influence : Ethyl esters (e.g., Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate ) exhibit lower melting points compared to methyl esters due to increased alkyl chain flexibility.

Physicochemical and Spectroscopic Comparisons

Key Observations :

- Hydroxyl Group Impact: Hydroxy-substituted isoxazoles (hypothetical) are expected to show distinct ¹H NMR shifts (δ 10–12) compared to amino (δ 5–6) or methoxy (δ 3.5–4) analogs .

- Mass Spectrometry : Substituents like bromine or chlorine (e.g., 7-bromo derivative ) generate characteristic isotopic patterns, aiding structural confirmation.

Biological Activity

Methyl 4-hydroxyisoxazole-3-carboxylate (MHIC) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of MHIC, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of Methyl 4-Hydroxyisoxazole-3-Carboxylate

Methyl 4-hydroxyisoxazole-3-carboxylate is a derivative of isoxazole, a five-membered heterocyclic compound containing nitrogen and oxygen. Isoxazole derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and immunosuppressive properties .

The biological activity of MHIC can be attributed to several mechanisms:

- Immunosuppressive Effects : Research indicates that isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). MHIC demonstrated significant immunosuppressive properties by reducing lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cell cultures .

- Pro-apoptotic Activity : In Jurkat cell lines, MHIC was shown to increase the expression of pro-apoptotic signaling molecules such as caspases and Fas, suggesting its potential role in inducing apoptosis . The compound's ability to modulate NF-κB signaling pathways further supports its pro-apoptotic effects.

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of MHIC:

- Cell Proliferation Assays : The effect of MHIC on PBMC proliferation was assessed using various concentrations. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM .

- Caspase Activation : In Jurkat cells treated with MHIC, the expression levels of caspases (Casp-3, Casp-7, Casp-8) were significantly elevated compared to control groups. This suggests that MHIC may trigger apoptotic pathways through caspase activation .

- Signaling Pathway Modulation : The expression changes in key signaling molecules were quantified and presented in the following table:

| Signaling Molecule | Expression Change (Relative Fold Change) |

|---|---|

| Bcl-2 | 0.5 |

| Casp-3 | 20.6 |

| Casp-7 | 16.0 |

| Casp-8 | 14.0 |

| NF-κB1 | Increased |

Note: GAPDH was used as a housekeeping gene for normalization.

Therapeutic Potential

Given its immunosuppressive and pro-apoptotic properties, MHIC may have therapeutic applications in conditions where modulation of the immune response is beneficial, such as autoimmune diseases or transplant rejection scenarios. Additionally, its anticancer potential warrants further investigation for use in oncology.

Q & A

Q. How can computational models predict the pharmacokinetic behavior of this compound analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) screens binding affinities to metabolic enzymes (e.g., CYP450). QSPR models correlate logP and polar surface area with bioavailability. MD simulations assess membrane permeability. Experimental validation includes Caco-2 cell monolayer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.